2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinonitrile
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Overview
Description
2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinonitrile is a heterocyclic compound that contains both a triazole and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring, which is known for its stability and biological activity, makes this compound particularly noteworthy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinonitrile typically involves the reaction of 3-chloropyridine-2-carbonitrile with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinonitrile can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the triazole ring can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Cyclization reactions: The triazole and pyridine rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents at elevated temperatures.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Cyclization reactions: These often require the use of catalysts such as palladium or copper salts and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of azido, thiocyanato, or amino derivatives of the original compound.
Scientific Research Applications
2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinonitrile has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting microbial and fungal infections.
Materials science: The compound is used in the development of new materials with specific electronic or optical properties.
Biological research: It serves as a probe in studies involving enzyme inhibition and receptor binding.
Industrial applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinonitrile involves its interaction with specific molecular targets. In medicinal applications, the compound often acts by inhibiting enzymes or binding to receptors, thereby disrupting normal cellular processes. The triazole ring plays a crucial role in these interactions due to its ability to form stable complexes with various biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazole: A simpler compound that serves as a precursor to more complex derivatives.
3-chloropyridine-2-carbonitrile: Another precursor that shares structural similarities with the compound .
Fluconazole: A well-known antifungal agent that contains a triazole ring.
Uniqueness
2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinonitrile is unique due to the combination of the triazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(3-chloro-1,2,4-triazol-1-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN5/c9-8-12-5-14(13-8)7-6(4-10)2-1-3-11-7/h1-3,5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIGQKINUGRMJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=NC(=N2)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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